molecular formula C10H13Cl2N3 B1451512 [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride CAS No. 1185298-57-0

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride

Cat. No.: B1451512
CAS No.: 1185298-57-0
M. Wt: 246.13 g/mol
InChI Key: SGXHALBNLDWWKE-UHFFFAOYSA-N
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Description

“[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride” is a unique chemical compound with the empirical formula C10H13Cl2N3 and a molecular weight of 246.14 . It’s used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.Cl.NCc1cccc(c1)-n2cccn2 . This indicates that the molecule contains a benzyl group attached to a pyrazole ring via an amine group, and it’s associated with two chloride ions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 246.14 . The compound’s InChI key is SGXHALBNLDWWKE-UHFFFAOYSA-N . More detailed physical and chemical properties are not available in the sources I found.

Biochemical Analysis

Biochemical Properties

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or activating their functions. For instance, it may interact with proteases, kinases, and other regulatory proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can modulate the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound may also interact with transcription factors, influencing gene expression and cellular responses. These interactions are crucial for understanding the compound’s role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cell signaling and metabolism, although the exact nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence pathways related to energy production, lipid metabolism, and amino acid synthesis. These interactions are essential for understanding how the compound affects overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can exert its effects on cellular activity and function. Understanding its localization is essential for elucidating its role in various biochemical processes .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXHALBNLDWWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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